molecular formula C9H13N3O B1493025 (1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2090970-28-6

(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No. B1493025
CAS RN: 2090970-28-6
M. Wt: 179.22 g/mol
InChI Key: ROUQADNEETWWNG-UHFFFAOYSA-N
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Description

“(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” is a novel compound that has recently gained significant attention in the field of biomedical and pharmaceutical research. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The specific molecular structure of “this compound” is not available in the retrieved data.


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The specific chemical reactions involving “this compound” are not available in the retrieved data.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . The specific physical and chemical properties of “this compound” are not available in the retrieved data.

Scientific Research Applications

Synthesis and Conversion into Carbonyl Compounds

  • Imidazole derivatives, such as (1-methyl-1H-imidazol-2-yl)methanol, have been synthesized and converted into carbonyl compounds via quaternary salts. These compounds are considered as masked forms of the carbonyl group and serve as synthons for further chemical transformations (Ohta et al., 1987).

Ionic Liquid Monomers and Polymer Synthesis

  • Imidazolium-based ionic liquid monomers have been polymerized to produce double hydrophilic block copolymers (DHBCs), demonstrating the utility of imidazole derivatives in creating advanced materials with potential applications in drug delivery and materials science (Vijayakrishna et al., 2008).

Hetero Diels-Alder Reaction Applications

  • The reaction of imidazoles and pyrazoles under mild conditions has been utilized to form 2-aza-1,3-dienes, showcasing the utility of these compounds in facilitating hetero Diels-Alder reactions, a method relevant for synthesizing complex organic structures (Barroso & Kascheres, 1996).

Coordination Chemistry and Material Science

  • Ethylation of imidazole-4-acetate methyl ester leads to derivatives that, when reacted with CuCl2, yield complexes with potential applications in coordination chemistry and material science, highlighting the role of imidazole derivatives in developing new materials with unique electronic properties (Banerjee et al., 2013).

Synthetic Methodologies for Heterocyclic Compounds

  • New synthetic methodologies involving imidazole and pyrazole derivatives have been developed for creating thieno[2,3-b]thiophene derivatives, indicating the importance of these compounds in the synthesis of heterocyclic structures with potential pharmaceutical applications (Mabkhot et al., 2010).

properties

IUPAC Name

(1-ethyl-6-methylimidazo[1,2-b]pyrazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-11-4-5-12-9(11)8(6-13)7(2)10-12/h4-5,13H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUQADNEETWWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 3
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 4
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 5
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 6
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

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